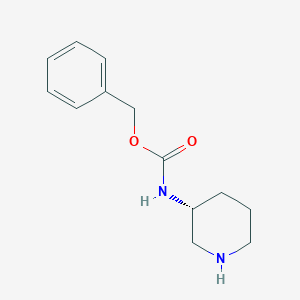

(r)-Benzyl piperidin-3-ylcarbamate

Vue d'ensemble

Description

Synthesis Analysis

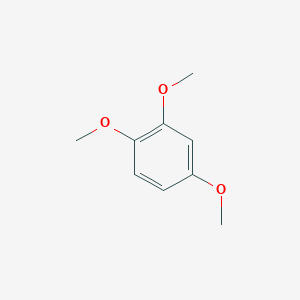

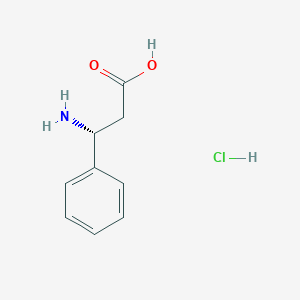

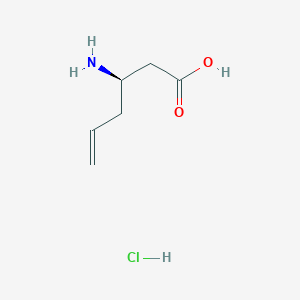

The synthesis of compounds related to "(r)-Benzyl piperidin-3-ylcarbamate" involves the creation of piperidine derivatives with various substituents that can influence their biological activity. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), a potent anti-acetylcholinesterase inhibitor, was achieved by incorporating an indanone moiety into the piperidine structure, demonstrating that the 2-isoindoline moiety can be replaced without significant loss of potency . Similarly, a series of optically active molecules based on a piperidin-3-ol template were developed, showing that stereochemistry plays a crucial role in the affinity for dopamine, serotonin, and norepinephrine transporters . Additionally, the synthesis of 2-piperidin-4-yl-benzimidazoles with antibacterial activities involved the creation of a new class of potential antibacterial agents effective against both Gram-positive and Gram-negative bacteria .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their biological activity. For example, the molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using both Hartree–Fock and density functional theory methods, revealing five different stable conformers with the most stable conformer's geometry consistent with X-ray parameters . This highlights the importance of molecular conformation in the biological function of these compounds.

Chemical Reactions Analysis

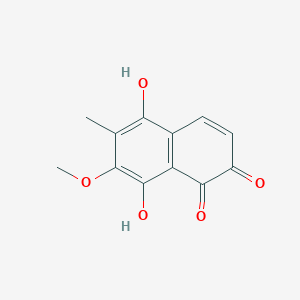

The chemical reactivity of piperidine derivatives is influenced by their structural features. The N-(indol-3-ylglyoxylyl)piperidines, for example, are high-affinity agonists at the benzodiazepine binding site of human GABA-A receptor ion-channels, with selectivity for receptors containing the alpha1 subunit, and the enantiomers of the chiral ligand show substantial discrimination between receptor subtypes . This indicates that the introduction of specific functional groups into the piperidine scaffold can lead to selective biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their structural characteristics and have a direct impact on their biological efficacy. The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of tomato plants showed that the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity, with some compounds exhibiting significant potent antimicrobial activities . This suggests that the physical and chemical properties resulting from different substituents can be tailored to enhance biological activity.

Applications De Recherche Scientifique

Chimie Médicinale: Inhibiteurs de la DPP-4

“(r)-Benzyl piperidin-3-ylcarbamate” est un intermédiaire précieux dans la synthèse des inhibiteurs de la DPP-4, une classe de médicaments utilisés pour traiter le diabète de type 2. Ces inhibiteurs agissent en bloquant l'enzyme dipeptidyl peptidase-4, ce qui prolonge l'activité des hormones incrétines, augmentant ainsi la libération d'insuline et diminuant les taux de glucagon dans le sang .

Synthèse d'Antidépresseurs

Ce composé sert de précurseur dans la préparation des inhibiteurs sélectifs du recaptage de la sérotonine (ISRS). Les ISRS sont des antidépresseurs couramment utilisés qui agissent en augmentant les niveaux de sérotonine dans le cerveau, améliorant ainsi l'humeur et réduisant les symptômes de la dépression .

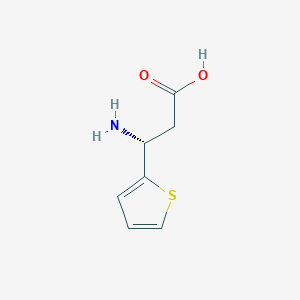

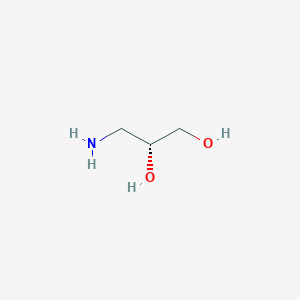

Synthèse Organique: Blocs de Construction Chiraux

En synthèse organique, “this compound” est utilisé comme bloc de construction chiral. Il peut être transformé en divers autres composés, notamment la ®-3-aminopiperidine, qui est un intermédiaire important pour d'autres transformations chimiques .

Développement de médicaments: Molécules Bioactives

Le composé est essentiel au développement de molécules bioactives. Son cycle pipéridine peut être fonctionnalisé avec différents substituants, modifiant les propriétés pharmacologiques des composés résultants, ce qui peut conduire à la découverte de nouveaux médicaments .

Pharmacologie: Modulation Enzymatiqu

“this compound” peut être utilisé en recherche pharmacologique pour étudier la modulation enzymatique. En observant comment ce composé interagit avec diverses enzymes, les chercheurs peuvent obtenir des informations sur le développement d'inhibiteurs ou d'activateurs enzymatiques qui peuvent être utilisés pour traiter des maladies .

Recherche en Biochimie: Protéomique

En biochimie, ce composé peut être utilisé en protéomique pour étudier les interactions et les fonctions des protéines. Sa capacité à se lier à certaines protéines ou à agir comme un mime de molécules biologiques en fait un outil utile pour comprendre la dynamique des protéines et les mécanismes enzymatiques .

Mécanisme D'action

Target of Action

The primary target of ®-Benzyl Piperidin-3-ylcarbamate, also known as ®-3-tert-butyloxycarbonylamino-piperidine or ®-3-Boc-amino piperidine , is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a protein that plays a significant role in glucose metabolism, making it a critical target for the treatment of type 2 diabetes mellitus .

Mode of Action

®-Benzyl Piperidin-3-ylcarbamate acts as a prodrug of ®-3-aminopiperidine . It can be easily converted to ®-3-aminopiperidine by hydrolysis under acidic conditions or enzymatic cleavage by DPP-4 . As a potent inhibitor of DPP-4, it increases insulin secretion and reduces blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose metabolism pathway . By inhibiting DPP-4, it increases the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner . This leads to a decrease in blood glucose levels, providing therapeutic benefits for individuals with type 2 diabetes mellitus .

Pharmacokinetics

It is mentioned that the compound obeys lipinski’s and veber’s rules , which suggest good oral bioavailability. It is also soluble in organic solvents such as methanol, ethanol, and dichloromethane , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of ®-Benzyl Piperidin-3-ylcarbamate’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and increasing incretin hormone levels, it promotes insulin secretion and reduces blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes mellitus .

Action Environment

Factors such as ph could potentially affect its conversion to ®-3-aminopiperidine

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl N-[(3R)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHZGURGZRSODK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363798 | |

| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478646-32-1 | |

| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

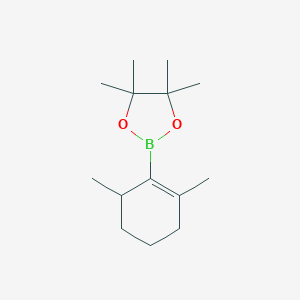

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

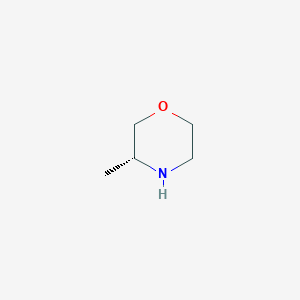

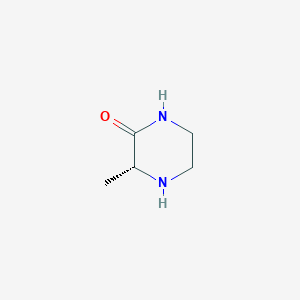

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)